
Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride is a complex organic compound with a unique structure that includes a phenol group, a bis(1-methylethyl)amino group, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the bis(1-methylethyl)amino group: This can be achieved by reacting isopropylamine with formaldehyde.
Attachment to the phenyl ring: The bis(1-methylethyl)amino group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Thioether linkage formation: The phenyl ring with the bis(1-methylethyl)amino group is then reacted with a thiol compound to form the thioether linkage.
Final hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The bis(1-methylethyl)amino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The thioether linkage can also play a role in the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride can be compared with other similar compounds, such as:
Phenol, 2,4-bis(1-methylethyl)-: This compound has a similar phenol structure but lacks the thioether linkage and bis(1-methylethyl)amino group.
Phenol, 2,4-bis(1-methyl-1-phenylethyl)-: This compound has a different substitution pattern on the phenol ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
127906-63-2 |
|---|---|
Fórmula molecular |
C19H26ClNOS |
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
4-[2-[[di(propan-2-yl)amino]methyl]phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C19H25NOS.ClH/c1-14(2)20(15(3)4)13-16-7-5-6-8-19(16)22-18-11-9-17(21)10-12-18;/h5-12,14-15,21H,13H2,1-4H3;1H |
Clave InChI |
ULEMZZQERIQRTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CC=CC=C1SC2=CC=C(C=C2)O)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





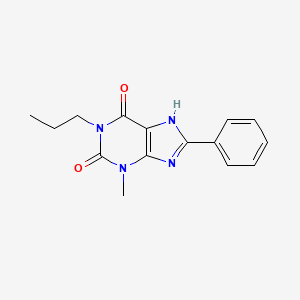
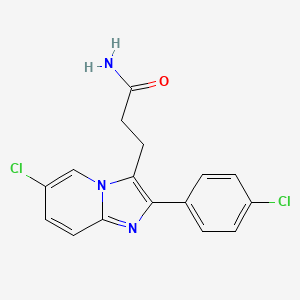

![L-[4-3H]Phenylalanine](/img/structure/B12738607.png)
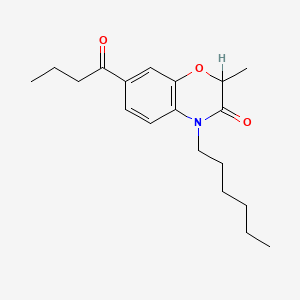
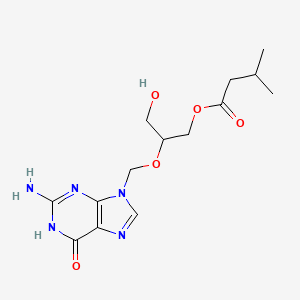
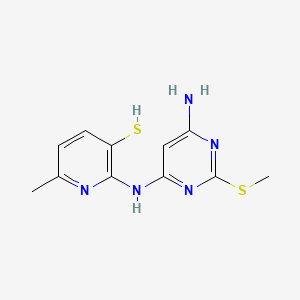
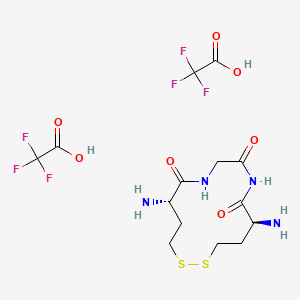

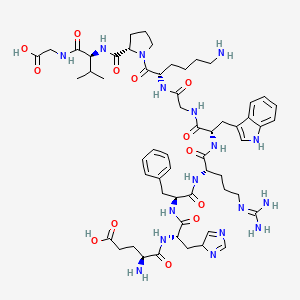
![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)
